Palacaparib (AZD-9574): A Technical Guide to a CNS-Penetrant PARP1-Selective Inhibitor
Palacaparib (AZD-9574): A Technical Guide to a CNS-Penetrant PARP1-Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palacaparib (AZD-9574) is a potent, selective, and central nervous system (CNS) penetrant inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] This next-generation PARP inhibitor demonstrates high selectivity for PARP1 over other PARP isoforms, a critical feature aimed at improving the therapeutic window and reducing hematological toxicities associated with first-generation, less selective PARP inhibitors.[3][4] By trapping PARP1 at sites of DNA single-strand breaks, Palacaparib leverages the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[5] Its ability to cross the blood-brain barrier addresses a significant unmet need in the treatment of primary and secondary brain malignancies. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental methodologies used in the preclinical characterization of Palacaparib.
Chemical Structure and Physicochemical Properties
Palacaparib is a complex small molecule designed for high affinity and selectivity for PARP1, with fluorine substitutions intended to enhance lipophilicity and blood-brain barrier penetration.
IUPAC Name: 6-fluoro-5-[4-[(5-fluoro-2-methyl-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N-methylpyridine-2-carboxamide
SMILES: CC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)F)F)NC1=O
The key physicochemical properties of Palacaparib are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₂F₂N₆O₂ | |
| Molecular Weight | 428.44 g/mol | |
| Appearance | Solid | |
| CAS Number | 2756333-39-6 | |
| Solubility | 10 mM in DMSO | |
| pKa of core NH | 8.5 |
Pharmacokinetic Properties
Palacaparib is an orally bioavailable drug that has demonstrated good pharmacokinetic profiles and significant CNS penetration across multiple preclinical species. This penetration is a key differentiating feature, enabling its investigation for brain tumors.
| Parameter | Mouse | Rat | Dog | Monkey | Source |
| Clearance (CLp, mL/min/kg) | 10.2 | 6.9 | 2.1 | 5.2 | |
| Plasma Fraction Unbound (fu) | 0.20 | 0.13 | 0.25 | 0.16 | |
| Volume of Distribution (Vss, L/kg) | 2.7 | 2.3 | 1.1 | 1.7 | |
| Half-life (t½, h) | 4 | 6.3 | 12 | 10.5 | |
| Oral Bioavailability (F%) | 116 | 50 | 91 | 95 | |
| CNS Kp,uu | - | 0.31 | - | 0.79 |
Kp,uu: Brain/unbound plasma partition coefficient
Mechanism of Action
Palacaparib exerts its anti-cancer effects through a dual mechanism: potent enzymatic inhibition of PARP1 and trapping of the PARP1-DNA complex.
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Inhibition of Base Excision Repair (BER): PARP1 is a critical enzyme in the BER pathway, which repairs DNA single-strand breaks (SSBs). Palacaparib binds to the catalytic domain of PARP1, preventing it from synthesizing poly(ADP-ribose) (PAR) chains. This inhibition stalls the repair of SSBs.
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PARP1-DNA Trapping: Beyond catalytic inhibition, Palacaparib traps PARP1 at the site of the DNA damage. When the DNA replication fork encounters these unrepaired SSBs with PARP1 trapped on the DNA, the fork collapses, leading to the formation of more cytotoxic DNA double-strand breaks (DSBs).
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Synthetic Lethality: In cancer cells with a deficient homologous recombination repair (HRR) pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired. The accumulation of extensive DNA damage triggers cell cycle arrest and ultimately leads to apoptosis. This selective killing of HRR-deficient cells in the presence of PARP1 inhibition is known as synthetic lethality.
Preclinical Efficacy and Selectivity
Palacaparib has demonstrated high potency and selectivity in a range of preclinical assays.
| Assay Type | Key Findings | Source |
| PARP Binding Assay | Potent binding to PARP1 with >8,000-fold selectivity over PARP2 and >18,000-fold over other PARPs (PARP3, PARP5a, PARP6). | |
| PARylation Inhibition | Inhibits PARP1 enzymatic activity with IC₅₀ values in the low nanomolar range (0.3-2.0 nM) in various cell lines, irrespective of HRR status. | |
| Cellular Potency | Shows significantly higher potency in HRR-deficient (HRD) cell models. For example, the IC₅₀ in BRCA2⁻/⁻ DLD1 cells is 1.38 nM, compared to >40 µM in BRCA2 wild-type cells. | |
| In Vivo Efficacy | Demonstrates dose-dependent tumor growth suppression in subcutaneous xenograft models (e.g., MDA-MB-436 BRCA1-mutant). A 3 mg/kg dose led to sustained tumor growth suppression in an intracranial xenograft model. |
Key Experimental Methodologies
The preclinical evaluation of Palacaparib involved several key in vitro and in vivo experiments. The methodologies for these are detailed below.
PARP-DNA Trapping Assay
This assay quantifies the ability of the inhibitor to trap PARP1 on damaged DNA.
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Cell Seeding: Cells (e.g., A549) are seeded in 96-well plates at a density of 25,000 cells/well and incubated for 24 hours.
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Treatment: Cells are treated with a range of Palacaparib concentrations for 4 hours in the presence of 0.01% methyl methanesulfonate (MMS) to induce DNA damage.
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Pre-extraction and Lysis: Cells undergo pre-extraction steps to remove soluble proteins.
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Quantification: The remaining chromatin-bound PARP1 is then quantified, typically by immunoblotting or other protein detection methods, to determine the extent of trapping.
Colony Formation Assay (CFA)
This assay assesses the long-term proliferative capacity of cells after drug treatment.
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Cell Seeding: HRR-proficient and HRR-deficient cells (e.g., DLD-1 BRCA2wt and DLD-1 BRCA2⁻/⁻) are seeded at low density in multi-well plates.
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Drug Exposure: Cells are treated with various concentrations of Palacaparib.
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Incubation: After the treatment period, the drug is removed, and cells are allowed to grow for a period of 7-14 days until visible colonies form.
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Analysis: Plates are scanned using a system like GelCount. The colonies are analyzed for total optical density using software such as ImageJ. The IC₅₀ value, representing the concentration at which cell growth is inhibited by 50%, is calculated using software like GraphPad Prism.
In Vivo Xenograft Tumor Models
These studies evaluate the anti-tumor efficacy of Palacaparib in a living organism.
References
- 1. Palacaparib (AZD9574, AZD-9574)| PARP1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Item - Supplementary Data 1 from Preclinical Characterization of AZD9574, a BloodâBrain Barrier Penetrant Inhibitor of PARP1 - American Association for Cancer Research - Figshare [aacr.figshare.com]
